molecular formula C15H9F5O5 B3132731 4,9-dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one CAS No. 376382-85-3

4,9-dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one

Cat. No. B3132731
CAS RN: 376382-85-3
M. Wt: 364.22 g/mol
InChI Key: OQCOFFPUQSKDCI-UHFFFAOYSA-N
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Description

4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one is a fluorinated furochromenone derivative that has been studied for its potential applications in the scientific research field. It is a type of chromenone compound, which is a class of compounds that contain a chromanone ring system. This compound has been found to have a variety of biochemical and physiological effects and has been studied for its potential use in lab experiments.

Scientific Research Applications

4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one has been studied for its potential use in scientific research applications, such as the study of drug metabolism and drug-drug interactions. It has also been studied for its potential use in the development of new drugs and drug delivery systems. Additionally, this compound has been studied for its potential use in the study of enzyme inhibition and enzyme-substrate interactions.

Mechanism of Action

The exact mechanism of action of 4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics in the body. Additionally, it has been suggested that this compound may act as an inhibitor of other enzymes involved in drug metabolism, such as UDP-glucuronosyltransferases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics in the body. Additionally, it has been found to inhibit the activity of other enzymes involved in drug metabolism, such as UDP-glucuronosyltransferases. Furthermore, this compound has been found to have antioxidant, anti-inflammatory, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to have a variety of biochemical and physiological effects. Additionally, it has been found to be relatively stable in solution, making it suitable for use in a variety of experiments. However, there are some limitations to using this compound in lab experiments. For example, it has been found to be relatively insoluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, it is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

There are a variety of potential future directions for 4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one. One potential direction is the development of new drugs and drug delivery systems based on this compound. Additionally, this compound could be further studied for its potential use in the study of enzyme inhibition and enzyme-substrate interactions. Furthermore, this compound could be further studied for its potential use in the study of drug metabolism and drug-drug interactions. Finally, this compound could be studied for its potential use in the development of new therapeutic agents and treatments

properties

IUPAC Name

4,9-dimethoxy-7-(1,1,2,2,2-pentafluoroethyl)furo[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5O5/c1-22-10-6-3-4-24-11(6)13(23-2)12-9(10)7(21)5-8(25-12)14(16,17)15(18,19)20/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCOFFPUQSKDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348153
Record name 4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

376382-85-3
Record name 4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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